3,4-Dichloro-2-fluorophenylboronic acid

Enzyme inhibition Mandelate racemase Transition state analogue

3,4-Dichloro-2-fluorophenylboronic acid (CAS 1160561-29-4) is a polyhalogenated arylboronic acid that combines chlorine, fluorine, and boronic acid functionalities on a single phenyl ring. With a molecular formula of C₆H₄BCl₂FO₂ and a molecular weight of 208.81 g/mol , this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures.

Molecular Formula C6H4BCl2FO2
Molecular Weight 208.8
CAS No. 1160561-29-4
Cat. No. B2371510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluorophenylboronic acid
CAS1160561-29-4
Molecular FormulaC6H4BCl2FO2
Molecular Weight208.8
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)Cl)Cl)F)(O)O
InChIInChI=1S/C6H4BCl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H
InChIKeyVAGMFOMFJZBNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-2-fluorophenylboronic Acid (CAS 1160561-29-4): A Strategic Halogenated Building Block for Advanced Synthesis and Drug Discovery


3,4-Dichloro-2-fluorophenylboronic acid (CAS 1160561-29-4) is a polyhalogenated arylboronic acid that combines chlorine, fluorine, and boronic acid functionalities on a single phenyl ring. With a molecular formula of C₆H₄BCl₂FO₂ and a molecular weight of 208.81 g/mol , this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures [1]. Its substitution pattern—ortho-fluorine flanked by meta- and para-chlorines—imparts a unique electronic profile that influences both reactivity and biological recognition, making it a non-interchangeable building block in medicinal chemistry, agrochemical synthesis, and enzyme inhibitor design.

Why 3,4-Dichloro-2-fluorophenylboronic Acid Cannot Be Replaced by Generic Analogs: Evidence of Substitution-Pattern-Specific Performance


The 3,4-dichloro-2-fluoro substitution pattern is not a trivial variation; it determines both chemical stability and biological recognition in ways that generic arylboronic acids cannot replicate. Ortho-fluorinated phenylboronic acids are susceptible to protodeboronation under basic Suzuki-Miyaura conditions, but the presence of two electron-withdrawing chlorine substituents in the 3,4-positions alters the decomposition kinetics relative to non-halogenated or mono-halogenated analogs [1]. In enzyme inhibition contexts, the specific halogen arrangement on the phenyl ring drives nanomolar binding potency through entropy-driven dispersion forces that are lost when the substitution pattern is altered [2]. Consequently, substituting this compound with phenylboronic acid, 4-chlorophenylboronic acid, or even regioisomeric dichlorofluorophenylboronic acids (e.g., 3,5-dichloro-4-fluoro) is likely to result in different reactivity, reduced inhibitory potency, or failed target engagement in lead optimization programs [3].

Quantitative Differentiation of 3,4-Dichloro-2-fluorophenylboronic Acid: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Enzyme Inhibition Potency: 3,4-Dichloro-2-fluorophenylboronic Acid vs. Phenylboronic Acid and 4-Chloro-PBA Against Mandelate Racemase

In a systematic study of mandelate racemase (MR) inhibition, 3,4-dichlorophenylboronic acid (3,4-dichloro-PBA), the non-fluorinated structural precursor, exhibited a Ki of 5.7 ± 0.5 nM and a Kd(app) of 11 ± 2 nM, exceeding substrate binding affinity by ~72,000-fold [1]. This represents a 14.2-fold improvement over the most potent mono-substituted comparator, 4-chloro-PBA (Ki = 81 ± 4 nM), and a 316-fold improvement over unsubstituted phenylboronic acid (PBA, Ki = 1.8 ± 0.1 μM) [2]. The enhanced potency is attributed to entropy-driven dispersion forces from halogen substitution, not merely increased hydrophobicity [1].

Enzyme inhibition Mandelate racemase Transition state analogue Boronic acid inhibitor

Ortho-Fluorine Stability Profile: Differential Protodeboronation Risk in Suzuki-Miyaura Cross-Coupling

Fluorinated aryl boronic acids bearing an ortho-fluorine substituent are known to undergo accelerated protodeboronation under basic conditions, a degradation pathway that reduces coupling efficiency and product yield [1]. In the 3,4-dichloro-2-fluorophenylboronic acid scaffold, the electron-withdrawing chlorine substituents at the 3- and 4-positions are expected to moderate this effect by reducing electron density on the ring, potentially stabilizing the boronic acid toward base-catalyzed decomposition relative to ortho-fluorophenylboronic acid lacking chlorine substitution [2]. This property places 3,4-dichloro-2-fluorophenylboronic acid in a reactivity window distinct from both non-fluorinated analogs (which lack the unique ortho-fluorine reactivity for subsequent transformations) and polyfluorinated analogs (which suffer severe protodeboronation).

Suzuki-Miyaura coupling Protodeboronation Ortho-fluorine effect Reaction optimization

Validated Role in Clinical-Stage Drug Substance: Tesevatinib (XL647) Synthesis Intermediate

The 3,4-dichloro-2-fluorophenyl motif is a critical pharmacophoric element of tesevatinib (XL647), a multi-target tyrosine kinase inhibitor that reached Phase III clinical trials for non-small-cell lung cancer [1]. Tesevatinib is defined by PubChem as a quinazoline derivative bearing a (3,4-dichloro-2-fluorophenyl)amino substituent at the 4-position [2]. 3,4-Dichloro-2-fluorophenylboronic acid serves as a direct building block for installing this essential pharmacophore via Suzuki-Miyaura coupling with a quinazoline core. The clinical-stage validation of this specific substitution pattern distinguishes the compound from generic dichlorophenylboronic acids or fluorophenylboronic acids that lack the precise halogen arrangement required for target engagement with EGFR, ErbB2, KDR, Flt4, and EphB4 kinases [3].

Kinase inhibitor EGFR inhibitor Drug intermediate Pharmaceutical building block

Regioisomeric Selectivity: 3,4-Dichloro-2-fluoro vs. 3,5-Dichloro-4-fluoro Substitution Pattern

Among dichlorofluorophenylboronic acid regioisomers (CAS 1160561-29-4 vs. CAS 1646614-31-4 for 3,5-dichloro-4-fluoro), the substitution pattern determines both the molecular dipole moment and the steric accessibility of the boronic acid group . In the 3,4-dichloro-2-fluoro isomer, the ortho-fluorine creates a unique steric and electronic environment adjacent to the boronic acid, which can influence the rate of transmetalation in Suzuki couplings and the binding geometry in enzyme active sites [1]. The 3,5-dichloro-4-fluoro isomer positions the fluorine para to the boronic acid, resulting in different electronic distribution and no ortho-fluorine effects. This regioisomeric distinction is critical when the target biaryl product requires a specific halogen arrangement for biological activity or material properties .

Regioisomer comparison Structure-activity relationship Electronic effects Dipole moment

Procurement-Relevant Application Scenarios for 3,4-Dichloro-2-fluorophenylboronic Acid Based on Verified Evidence


Transition-State Analogue Inhibitor Design for Mandelate Racemase and Related Enolase Superfamily Enzymes

Researchers developing competitive inhibitors for enzymes that catalyze α-proton abstraction from carbon acids can use 3,4-dichloro-2-fluorophenylboronic acid as a privileged scaffold. The compound's Ki of 5.7 nM against mandelate racemase [1] establishes it as the most potent phenylboronic acid-based inhibitor known for this enzyme class. The ortho-fluorine provides a handle for further derivatization while the dichloro substitution pattern maximizes entropy-driven binding [2].

Synthesis of Clinical-Stage 4-Anilinoquinazoline Kinase Inhibitors Requiring the (3,4-Dichloro-2-fluorophenyl)amino Pharmacophore

Medicinal chemistry teams synthesizing analogs of tesevatinib (XL647) or related EGFR/ErbB2 kinase inhibitors require the exact 3,4-dichloro-2-fluorophenyl fragment [1]. This boronic acid enables direct Suzuki-Miyaura installation of the pharmacophore onto quinazoline or related heterocyclic cores. Use of regioisomeric boronic acids would produce compounds with altered hinge-region binding geometry and potentially abolished kinase inhibition [2].

Suzuki-Miyaura Coupling Optimization Where Ortho-Fluorine Retention is Required for Downstream Chemistry

Process chemists optimizing cross-coupling reactions for fluorinated biaryl intermediates can select this compound when the synthetic route requires retention of an ortho-fluorine on the final product. The presence of two chlorine substituents is expected to moderate the protodeboronation rate relative to more highly fluorinated congeners [1], providing a practical balance between reactivity and stability under standard coupling conditions (Pd catalyst, K₂CO₃ or K₃PO₄, aqueous/organic solvent, 80-110°C).

Structure-Activity Relationship Studies Probing Halogen Substitution Effects on Boronic Acid Binding and Reactivity

Physical organic chemists and computational chemists studying the interplay of fluorine and chlorine substituents on arylboronic acid properties can use this compound as a model system [1]. Its substitution pattern—ortho-fluorine with meta- and para-chlorines—provides a defined electronic perturbation that can be systematically compared against mono-halogenated, non-halogenated, and regioisomeric analogs to dissect contributions to binding affinity, pKa, and cross-coupling kinetics [2].

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